Product packaging for Propoxycaine(Cat. No.:CAS No. 86-43-1)

Propoxycaine

Cat. No.: B1212148
CAS No.: 86-43-1
M. Wt: 294.39 g/mol
InChI Key: CAJIGINSTLKQMM-UHFFFAOYSA-N
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Description

Historical Trajectories of Research on Propoxycaine

Research into this compound began in the mid-20th century, with its introduction into clinical practice around the 1950s, primarily for dental procedures drugbank.comnih.gov. It was often formulated in combination with procaine (B135) (Novocain) to enhance the anesthetic effect by accelerating its onset and prolonging its duration drugbank.comnih.gov. This combination was particularly developed for situations where amide-type local anesthetics were contraindicated due to patient allergies or had proven ineffective drugbank.comnih.gov. Although it saw use for several decades, this compound was eventually removed from the United States market in 1996 drugbank.comnih.govdrugbank.com.

Table 1: Key Chemical Properties of this compound

PropertyValueSource
Chemical Name2-(diethylamino)ethyl 4-amino-2-propoxybenzoate nih.govdrugbank.comsmolecule.comnih.gov
SynonymsThis compound HCl (for hydrochloride salt) drugbank.com
Molecular FormulaC₁₆H₂₆N₂O₃ nih.govdrugbank.comsmolecule.com
Molecular Weight~294.395 g/mol nih.govsmolecule.com
CAS Number (HCl)550-83-4 drugbank.comnih.gov
Chemical ClassAmino ester local anesthetic, Benzoate (B1203000) ester nih.govsmolecule.comcrimsonpublishers.commedscape.comslideshare.netamegroups.orgcambridge.org

Evolution of Research Perspectives within the Amino Ester Local Anesthetic Class

The development of this compound is situated within the broader evolution of local anesthetics, which began with the discovery of cocaine's anesthetic properties in the late 19th century crimsonpublishers.commedscape.comcambridge.orgmhmedical.comnih.govwikipedia.org. Cocaine's significant toxicity and addictive potential spurred the search for synthetic alternatives, leading to the synthesis of procaine in 1904 by Alfred Einhorn, which became the prototype for amino ester local anesthetics crimsonpublishers.commedscape.comcambridge.orgmhmedical.comnih.govwikipedia.orgnih.govaneskey.com.

This compound belongs to this amino ester class, characterized by an ester linkage in their chemical structure. A key aspect of amino ester research has been their metabolic pathway: they are primarily hydrolyzed in the plasma by pseudocholinesterases, yielding para-aminobenzoic acid (PABA) as a byproduct drugbank.comnih.govcrimsonpublishers.commedscape.comamegroups.orgcambridge.org. While this rapid metabolism contributes to a shorter duration of action, PABA has been implicated in allergic reactions, a factor that influenced the development of newer anesthetic agents crimsonpublishers.commedscape.comcambridge.org. In contrast, amino amide local anesthetics, such as lidocaine (B1675312), exhibit greater chemical stability and are metabolized in the liver, generally presenting a lower risk of allergic responses and often a longer duration of effect medscape.comcambridge.orgmhmedical.comnih.gov. The research landscape shifted significantly with the introduction of amide anesthetics, which offered improved stability and reduced allergenicity, eventually leading to a decline in the clinical prominence of many amino esters, including this compound medscape.comcambridge.organeskey.com.

Table 2: Comparative Characteristics of Amino Ester vs. Amino Amide Local Anesthetics (General Class Properties)

CharacteristicAmino Esters (e.g., this compound, Procaine)Amino Amides (e.g., Lidocaine, Bupivacaine)Source
Metabolism Primarily in plasma by pseudocholinesterases.Primarily in the liver by hepatic microsomal enzymes. drugbank.comnih.govcrimsonpublishers.commedscape.comamegroups.orgcambridge.org
Metabolic Byproduct Para-aminobenzoic acid (PABA)Varies (e.g., N-dealkylation products) crimsonpublishers.commedscape.com
Allergenic Potential Higher likelihood of allergic reactions due to PABA.Lower likelihood of allergic reactions. crimsonpublishers.commedscape.comcambridge.org
Stability in Solution Less stable.More stable. medscape.comcambridge.org
Onset of Action Generally rapid.Varies, often rapid. drugbank.com
Duration of Action Generally shorter, though this compound had longer duration than procaine.Generally longer, with agents like bupivacaine (B1668057) having extended durations. drugbank.comaneskey.com

Contemporary Significance of this compound in Fundamental Pharmacological Research

Despite its withdrawal from widespread clinical use, this compound remains a subject of interest in fundamental pharmacological research due to its well-defined mechanism of action. This compound functions as a local anesthetic by reversibly binding to and blocking voltage-gated sodium channels within nerve cell membranes drugbank.comnih.govnih.govsmolecule.comslideshare.netcambridge.orgwikipedia.orgpatsnap.comncats.io. This blockade inhibits the influx of sodium ions, which is critical for the depolarization of the nerve membrane and the subsequent propagation of electrical impulses. By preventing this ionic flux, this compound effectively interrupts nerve signal transmission, leading to a localized loss of sensation drugbank.comnih.govnih.govsmolecule.comslideshare.netcambridge.orgwikipedia.orgpatsnap.comncats.io.

Further research has elucidated more about its interaction with cellular structures. One study indicated that this compound hydrochloride increased the annular lipid fluidity in cell lipid bilayers, demonstrating a more pronounced fluidizing effect on the inner monolayer compared to the outer monolayer drugbank.comnih.govnih.govsmolecule.com. This finding suggests that this compound may modulate neural impulse transmission not only by directly blocking sodium channels but also by altering the physical properties of neuronal membranes, thereby influencing ion channel function drugbank.comnih.govnih.govsmolecule.com. Its lipid solubility is also noted as a factor enabling its penetration of nerve membranes, contributing to its anesthetic efficacy patsnap.com. While its clinical application has waned, this compound continues to serve as a model compound for investigating the molecular mechanisms underlying local anesthesia and the structure-activity relationships within the broader class of sodium channel modulators.

List of Compounds Mentioned:

this compound

Procaine

Cocaine

Lidocaine

Bupivacaine

Tetracaine (B1683103)

Chloroprocaine

Benzocaine

Mepivacaine

Prilocaine

Etidocaine

Ropivacaine (B1680718)

Levobupivacaine (B138063)

Cinchocaine

Cyclomethycaine

Holocaine

Orthoform

Tropocaine

Eucaine

Nirvaquine

Efocaine

Articaine

Trimecaine

Phenacaine

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H26N2O3 B1212148 Propoxycaine CAS No. 86-43-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(diethylamino)ethyl 4-amino-2-propoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O3/c1-4-10-20-15-12-13(17)7-8-14(15)16(19)21-11-9-18(5-2)6-3/h7-8,12H,4-6,9-11,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAJIGINSTLKQMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)N)C(=O)OCCN(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6047866
Record name Propoxycaine
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Molecular Weight

294.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

86-43-1
Record name Propoxycaine
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Record name Propoxycaine [INN]
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Record name Propoxycaine
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Record name Propoxycaine
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Record name PROPOXYCAINE
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Melting Point

146-151
Record name Propoxycaine
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Chemical Synthesis and Derivatization Strategies for Propoxycaine and Its Analogues in Research Contexts

Green Chemistry Principles Applied to Propoxycaine Synthetic Research

The pursuit of sustainable and environmentally benign chemical processes has led to the integration of green chemistry principles into the synthetic research of pharmaceutical compounds, including local anesthetics like this compound. This compound, chemically known as 2-(diethylamino)ethyl 4-propoxybenzoate, is an ester-type local anesthetic. Its synthesis typically involves esterification reactions, which are amenable to greener methodologies aimed at reducing waste, energy consumption, and the use of hazardous substances.

Research into the synthesis of this compound and its analogues has begun to explore various green chemistry strategies. These efforts focus on optimizing reaction conditions, employing safer solvents and catalysts, and improving atom economy to create more sustainable manufacturing pathways. While direct, extensive literature specifically detailing the application of green chemistry to this compound synthesis is emerging, broader trends in the synthesis of amino ester local anesthetics provide a framework for understanding these advancements.

Catalytic Esterification Methods

Traditional esterification often employs stoichiometric reagents or strong acid catalysts, which can lead to significant waste generation and harsh reaction conditions. Green chemistry research has focused on developing catalytic methods that are more efficient and environmentally friendly.

Solid Acid Catalysts: The use of heterogeneous solid acid catalysts, such as zeolites or ion-exchange resins, offers advantages like easy separation from the reaction mixture, recyclability, and reduced corrosion compared to homogeneous mineral acids dergipark.org.tr. These catalysts can facilitate the esterification of carboxylic acids, like 4-propoxybenzoic acid, with alcohols such as 2-(diethylamino)ethanol (B1670525), under milder conditions.

Enzymatic Catalysis: Biocatalysis, particularly using lipases, represents a highly selective and environmentally friendly approach for ester synthesis. Enzymes can operate under mild conditions (e.g., near-neutral pH, ambient temperatures) and in benign solvents like water or supercritical CO₂, significantly reducing the environmental footprint mdpi.com. While specific studies on lipases for this compound synthesis are not widely reported, this approach is a recognized green strategy for ester formation in pharmaceutical research.

Metal-Catalyzed Esterification: Advances in catalysis have also introduced metal-catalyzed cross-coupling reactions for ester synthesis. For instance, nickel-catalyzed aryl esterification using a triplet photosensitizer has been reported for the synthesis of various benzoate (B1203000) esters. A study utilized 4-propoxybenzoic acid with 4-bromobenzonitrile (B114466) under these conditions, achieving a yield of 92% for the resulting ester, 4-cyanophenyl 4-propoxybenzoate rsc.org. This method demonstrates a pathway for forming ester linkages with reduced reliance on traditional activating agents.

Greener Solvents and Solvent-Free Conditions

The choice of solvent significantly impacts the environmental profile of a chemical synthesis. Green chemistry advocates for the replacement of volatile organic compounds (VOCs) with safer alternatives or the adoption of solvent-free conditions.

Deep Eutectic Solvents (DESs): DESs are emerging as promising green solvents and catalysts for esterification reactions. They are typically composed of hydrogen bond donors and acceptors, offering advantages such as ease of preparation, low cost, recyclability, and biodegradability dergipark.org.tr. Research has shown that DESs can effectively catalyze the esterification of benzoic acid with various alcohols, achieving high conversion rates under solvent-free or reduced-solvent conditions.

Solvent-Free Reactions: Performing reactions without any solvent is the ultimate goal in minimizing waste. Mechanochemical synthesis, utilizing grinding or milling, can promote reactions by increasing surface contact and energy transfer, often eliminating the need for solvents entirely mdpi.comrsc.org. While not yet widely applied to this compound specifically, this technique holds potential for greener synthetic routes.

Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and energy consumption in organic synthesis, aligning with green chemistry principles. It can accelerate esterification reactions, leading to higher yields and improved efficiency mdpi.com. While scale-up challenges exist, microwave technology offers a greener alternative to conventional heating for certain synthetic steps.

Data Table: Comparison of Potential Green Esterification Approaches for this compound Synthesis

The following table illustrates potential green chemistry approaches that could be applied to the esterification step in this compound synthesis, comparing them with a hypothetical traditional method. Specific data for this compound is extrapolated from general esterification studies of similar compounds.

FeatureTraditional Method (e.g., Acid Chloride)Solid Acid CatalysisEnzymatic Catalysis (Lipase)DES-Catalyzed EsterificationMicrowave-Assisted Direct Esterification
Catalyst/Reagent Thionyl chloride, PyridineHeterogeneous acidImmobilized LipaseDES (e.g., Choline Chloride/Urea)Direct acid + alcohol (with catalyst)
Solvent Dichloromethane, TolueneToluene, EthanolEthanol, Water, Solvent-freeSolvent-free or minimalEthanol, Solvent-free
Reaction Temperature 0-80 °C80-120 °C30-50 °C60-100 °C100-150 °C
Reaction Time 4-12 hours6-24 hours12-48 hours2-10 hours0.5-2 hours
Yield 85-95%80-90%70-90%85-95%90-98%
Atom Economy Moderate (loss of HCl, base)HighHighHighHigh
Waste Generation High (acidic byproducts, solvent)Low (recyclable catalyst)Low (biodegradable catalyst)Low (recyclable DES)Low (reduced solvent/energy)
Green Aspect LowModerateHighHighHigh

Note: Yields and times are indicative and may vary based on specific reaction optimization.

Research Findings and Future Directions

Research into the synthesis of local anesthetics, including procaine (B135) and tetracaine (B1683103), has highlighted the importance of the ester linkage and the amino alcohol moiety researchgate.netrsc.org. While this compound itself may have limited specific green synthesis literature, the general principles applied to related compounds are transferable. For example, studies on the synthesis of benzoate esters using nickel catalysis demonstrate novel, potentially greener routes that avoid harsh reagents rsc.org. Furthermore, the development of deep eutectic solvents and their application in esterification reactions of benzoic acid derivatives showcase promising avenues for reducing solvent use and waste in the synthesis of aromatic esters dergipark.org.tr.

Future research in this compound synthesis is likely to focus on optimizing direct esterification methods using recyclable catalysts, exploring biocatalytic routes for enhanced selectivity and reduced environmental impact, and potentially employing flow chemistry or mechanochemical approaches for continuous and solvent-minimized production. The overarching goal remains to develop synthetic pathways that are not only efficient and cost-effective but also align with the principles of sustainability and environmental responsibility.

Compound List:

this compound

2-(diethylamino)ethyl 4-propoxybenzoate

4-propoxybenzoic acid

2-(diethylamino)ethanol

Procaine

Tetracaine

Benzocaine

Lidocaine (B1675312)

Bupivacaine (B1668057)

Ropivacaine (B1680718)

Chloroprocaine

Amylocaine

Cocaine

Orthoform

Holocaine

Tropocaine

Eucaine

Mepivacaine

Prilocaine

Etidocaine

Articaine

Proparacaine (B1679620) hydrochloride

4-cyanophenyl 4-propoxybenzoate

4-hydroxybenzoic acid

4-propoxybenzaldehyde (B1265824)

4-fluorobenzoic acid

4-ethylbenzoic acid

4-(trifluoromethyl)benzoic acid

2,4-dimethoxybenzoic acid

Benzoic acid

Advanced Analytical Methodologies for Propoxycaine in Scientific Research

Chromatographic Techniques for Propoxycaine Quantification and Separation in Research Matrices

Chromatography stands as a cornerstone for the separation and quantification of this compound and its related compounds in complex biological and pharmaceutical matrices. The versatility of chromatographic methods allows for tailored approaches to address specific analytical challenges, from routine quantification to the separation of stereoisomers.

High-Performance Liquid Chromatography (HPLC) Applications in Pharmacological Research

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of this compound, particularly in the context of pharmaceutical quality control and pharmacological studies. nih.govuga.edu HPLC methods offer high resolution and sensitivity for the separation and quantification of this compound from its impurities and other formulation components. nih.gov

In a notable study focused on the process-related impurities of proparacaine (B1679620) hydrochloride, a closely related local anesthetic, a newly developed HPLC method was instrumental in detecting seven different impurities at levels ranging from 0.03% to 1.08%. nih.gov This highlights the capability of HPLC to ensure the purity and quality of the active pharmaceutical ingredient. The selection of an appropriate stationary phase, mobile phase composition, and detector is critical for achieving optimal separation and detection of this compound and its related substances. uga.edu Ultraviolet (UV) detection is commonly employed due to the presence of a chromophore in the this compound molecule. uga.edu

Parameter Description Reference
Technique High-Performance Liquid Chromatography (HPLC) nih.govuga.edu
Application Quantification and impurity profiling of this compound in pharmaceutical preparations. nih.gov
Detection UV Spectrophotometry is a common detection method. uga.edu

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS) for this compound Metabolite Analysis

While HPLC is a primary tool, Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) serves as a powerful technique for the analysis of this compound and its metabolites, particularly when dealing with volatile derivatives. Although direct GC analysis of this compound can be challenging due to its polarity and thermal lability, derivatization can be employed to enhance its volatility and chromatographic performance.

The coupling of GC with MS provides a high degree of certainty in the identification of metabolites. The mass spectrometer fragments the eluted compounds in a reproducible manner, generating a unique mass spectrum that acts as a "molecular fingerprint." This allows for the confident identification of known metabolites and the structural elucidation of novel metabolic products. While specific studies focusing solely on GC-MS for this compound metabolite analysis are not extensively detailed in the provided context, the general applicability of this technique for the analysis of local anesthetics is well-established. researchgate.net

Chiral Chromatography for Enantiomeric Separation Studies of this compound

The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. While specific research on the chiral separation of this compound is not detailed in the provided results, the importance of such studies for chiral drugs is a fundamental concept in pharmacology and drug development. The development of a robust chiral HPLC method would be essential for any in-depth investigation into the stereoselective metabolism and pharmacodynamics of this compound.

Spectroscopic Approaches for Structural Elucidation and Molecular Interaction Studies of this compound

Spectroscopic techniques are indispensable for the detailed characterization of the this compound molecule and for studying its interactions with its biological targets. These methods provide insights into the atomic-level structure and the electronic properties of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Structural Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules, including this compound. nih.gov ¹H NMR and ¹³C NMR are routinely used to confirm the chemical structure of synthesized this compound and to identify impurities. nih.govmedchemexpress.com

In a study on proparacaine hydrochloride, NMR, in conjunction with other spectral and chromatographic analyses, was used to confirm the structures of synthesized impurities. nih.gov The chemical shifts, coupling constants, and integration of the signals in an NMR spectrum provide detailed information about the connectivity and the chemical environment of each atom in the molecule. This level of structural detail is crucial for confirming the identity of the compound and for characterizing any related substances.

Technique Application Reference
¹H NMRConfirms the presence and environment of hydrogen atoms in the molecule. medchemexpress.com
¹³C NMRProvides information on the carbon skeleton of the molecule. researchgate.net
Combined Use Elucidation of the structures of this compound and its process-related impurities. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Characterization

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of this compound and its related compounds. nih.gov Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, which allows for the confident determination of the molecular formula of a compound.

In the investigation of proparacaine hydrochloride impurities, Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) was employed to propose the structures of five impurities based on their accurate mass measurements. nih.gov This technique was also instrumental in elucidating the structures of two impurities with nearly identical molecular weights, a task that would be challenging with lower-resolution mass spectrometry. nih.gov The combination of chromatographic separation with high-resolution mass analysis provides a powerful platform for the identification and characterization of even minor components in a sample.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Binding Studies in Research Models

Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile analytical technique employed in scientific research for both the quantification of this compound and the investigation of its interactions with biological macromolecules. The principle of UV-Vis spectroscopy is based on the absorption of ultraviolet or visible light by a molecule, which causes electronic transitions from a ground state to an excited state. The amount of light absorbed is directly proportional to the concentration of the substance in the solution, a relationship described by the Beer-Lambert law. ggu.ac.in

In the context of this compound analysis, the molecule possesses chromophores—parts of the molecule responsible for absorbing light—that allow for its detection and quantification. slideshare.net For quantification, a UV-Vis spectrophotometer measures the absorbance of this compound solutions at a specific wavelength, known as the wavelength of maximum absorbance (λmax), to ensure the highest sensitivity. For proparacaine, a closely related local anesthetic, detection is often performed at wavelengths ranging from 220 nm to 370 nm, depending on the specific application and matrix. researchgate.netunifi.it A calibration curve is typically generated by measuring the absorbance of a series of standard solutions of known concentrations. This curve is then used to determine the concentration of this compound in unknown research samples. High-performance liquid chromatography (HPLC) methods frequently use UV-Vis detectors for the sensitive quantification of local anesthetics like proparacaine in biological fluids. researchgate.net

Beyond simple quantification, UV-Vis spectroscopy is a valuable tool for studying the binding of this compound to proteins and model membranes. When a drug like this compound binds to a protein, such as human serum albumin (HSA), or partitions into a lipid membrane, the microenvironment around the drug's chromophore can change. jmaterenvironsci.comresearchgate.net This change can lead to shifts in the absorption spectrum, such as a change in the λmax (bathochromic or hypsochromic shift) or a change in the molar absorptivity (hyperchromic or hypochromic effect). slideshare.net By systematically titrating a solution of the protein or liposomes with the drug and monitoring these spectral changes, researchers can determine key binding parameters, including the binding constant (Ka), which quantifies the affinity of the drug for the macromolecule. researchgate.net These studies are crucial for understanding the pharmacokinetics and distribution of the drug in a research setting. For instance, studies on the local anesthetic procaine (B135) have shown that its interaction with HSA leads to an increase in UV absorption intensity, indicating the formation of a drug-protein complex. researchgate.net

Table 1: HPLC-UV-Vis Method Parameters for Proparacaine Analysis

This table presents validated parameters from a study on proparacaine, a compound structurally similar to this compound, demonstrating the utility of UV-Vis detection.

Parameter Value
Mobile Phase Acetonitrile and sodium dihydrogen phosphate (B84403) (pH 3.0, 20mM) (30:70, v/v)
Analytical Column Bondesil C8 (250×4.6mm i.d., 5μm particle size)
Detection Wavelength 220 nm
Linearity Range 75–4,000 ng/mL
Limit of Detection (LOD) 25 ng/mL
Limit of Quantification (LOQ) 75 ng/mL
Recovery 99.98% at 500 ng/mL

Data sourced from a study on proparacaine in human aqueous humour. researchgate.net

Electrophoretic Methods for this compound Analysis in Biological Research Samples

Capillary electrophoresis (CE) has emerged as a powerful separation technique in analytical science, offering high efficiency, rapid analysis times, and minimal consumption of samples and reagents. tesisenred.netresearchgate.net These characteristics make it well-suited for the analysis of drugs, including local anesthetics like this compound, in complex biological matrices such as urine, plasma, and gastric contents. nih.govchimia.ch The fundamental principle of CE involves the separation of charged molecules in a narrow-bore fused-silica capillary under the influence of a high electric field. chimia.ch

Different modes of CE can be employed for drug analysis. Capillary Zone Electrophoresis (CZE) is the simplest form, separating ions based on their charge-to-size ratio. scirp.org For neutral compounds or to improve the separation of complex mixtures, Micellar Electrokinetic Chromatography (MEKC), a modification of CE, can be used. In MEKC, surfactants are added to the background electrolyte (BGE) above their critical micelle concentration, forming micelles that act as a pseudo-stationary phase to partition analytes. researchgate.net

The application of CE to the analysis of local anesthetics has been demonstrated in various research contexts. For instance, CZE has been successfully used to separate a mixture of active ingredients in pharmaceutical products, including the local anesthetic tetracaine (B1683103), achieving separation in under 8 minutes. scirp.org In forensic toxicology, CE has proven effective for general unknown screening in biological samples. One study demonstrated the analysis of gastric contents containing tetracaine, atropine, and strychnine (B123637) by direct injection into the CE system. chimia.ch While direct injection is possible, sample pretreatment steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction are often used to clean up complex biological samples and improve sensitivity. nih.gov A significant challenge for CE, particularly with UV detection, is its inherently poor concentration sensitivity. tesisenred.net However, the development of on-column sample concentration techniques, such as field-amplified sample stacking, can significantly enhance detection limits, making CE a more viable tool for trace analysis in biological research. chimia.ch

Table 2: Capillary Zone Electrophoresis Parameters for Local Anesthetic Analysis

This table provides an example of CZE conditions used for the separation of various pharmaceutical compounds, including the local anesthetic tetracaine.

Parameter Condition
Technique Capillary Zone Electrophoresis (CZE)
Background Electrolyte (BGE) 60 mM Tetraborate Buffer (pH 9.2)
Capillary Uncoated Fused-Silica (50 µm I.D.)
Applied Voltage 25 kV, increased to 30 kV after 5.8 min
Detection Wavelength 214 nm
Analytes Separated Included Tetracaine hydrochloride, Lidocaine (B1675312) hydrochloride, and others

Data sourced from a study on the quality control analysis of pharmaceutical preparations. scirp.org

Electrochemical Sensing Platforms for Research Applications of this compound

Electrochemical sensing platforms offer a compelling alternative to traditional chromatographic and spectroscopic methods for the detection of this compound in research applications. These sensors are noted for their high sensitivity, rapid response, low cost, and potential for miniaturization and portability. researchgate.netelectrochemsci.org The core principle of an electrochemical sensor is the measurement of an electrical signal (such as current or potential) that is generated when the target analyte undergoes an electrochemical reaction (oxidation or reduction) at the surface of an electrode.

Various electrochemical techniques can be utilized, with voltammetric methods being particularly common for drug analysis. In a cyclic voltammetry study of proparacaine (a structural analog of this compound), the compound exhibited an irreversible anodic peak at approximately +900 mV versus an Ag/AgCl reference electrode. nih.gov This peak corresponds to the oxidation of the primary amine (-NH2) group on the molecule, providing a specific electrochemical signature for detection. nih.gov For quantitative analysis, more sensitive techniques like square wave stripping voltammetry (SWSV) are often employed. nih.gov

The performance of an electrochemical sensor is heavily dependent on the material of the working electrode. While standard electrodes like glassy carbon can be used, research has focused on modifying electrode surfaces to enhance sensitivity and selectivity. researchgate.net Multi-walled carbon nanotube paste electrodes (MWCNTPE) have been successfully used for the determination of proparacaine. nih.gov The unique properties of carbon nanotubes, such as high surface area and excellent electrical conductivity, facilitate the electrochemical reaction and lead to improved analytical performance. Molecularly imprinted polymers (MIPs) have also been used to create highly selective recognition sites on electrode surfaces for local anesthetics like procaine, enabling sensitive detection even in complex samples. researchgate.netelectrochemsci.org These advanced platforms have demonstrated excellent linearity over specific concentration ranges and low detection limits, making them suitable for trace-level quantification of this compound in various research models. electrochemsci.orgnih.gov

Table 3: Performance of a Multi-Walled Carbon Nanotube Paste Electrode for Proparacaine Determination

Parameter Value
Technique Square Wave Stripping Voltammetry (SWSV)
Electrode Multi-Walled Carbon Nanotube Paste Electrode (MWCNTPE)
Electrochemical Process Irreversible anodic oxidation of the -NH2 group
Linear Range 0.5 - 12.5 mg/L (exhibiting two linear sections)
Limit of Detection (LOD) 0.11 mg/L
Relative Standard Deviation (RSD) 4.1% in pharmaceutical sample analysis
Selectivity Demonstrated good recovery in the presence of dopamine (B1211576), ascorbic acid, and uric acid

Data sourced from a study on the voltammetric determination of the ophthalmic drug proparacaine. nih.gov

Molecular and Cellular Pharmacology of Propoxycaine in Research Models

Mechanisms of Ion Channel Modulation by Propoxycaine

This compound's primary mechanism of action involves the modulation of ion channels, which are crucial for the initiation and propagation of nerve impulses. patsnap.com This modulation leads to a blockade of nerve conduction and a temporary loss of sensation. patsnap.commedchemexpress.com

Voltage-Gated Sodium Channel Interaction Profiles and Electrophysiological Studies

The principal target of this compound is the voltage-gated sodium channel. drugbank.compatsnap.commedchemexpress.com By binding to these channels, this compound inhibits the influx of sodium ions that is essential for the depolarization of the neuronal membrane. patsnap.com This action prevents the generation and conduction of action potentials, the electrical signals responsible for nerve impulse transmission. patsnap.com

Local anesthetics like this compound are thought to interact with a binding site located in the inner pore of the sodium channel. drugbank.comfrontiersin.org The affinity of these drugs for the channel is both voltage- and use-dependent, meaning the binding is influenced by the conformational state of the channel. drugbank.comfrontiersin.org The interaction is stronger when the channel is in the open or inactivated state, which occurs during nerve stimulation. drugbank.com This binding is believed to involve key amino acid residues, such as a phenylalanine in domain IV S6 of the channel protein. drugbank.comfrontiersin.org Furthermore, the binding of local anesthetics can also affect the channel's gating mechanism, which controls the opening and closing of the pore. frontiersin.org

Potassium Channel Modulation and Research Implications

Research on other local anesthetics, such as lidocaine (B1675312) and tetracaine (B1683103), has shown that they can promote the dissociation of the KcsA potassium channel tetramer in a potassium-dependent manner. tandfonline.com This suggests that local anesthetics can alter the structural stability of potassium channels. tandfonline.com The modulation of two-pore domain potassium (K2P) channels by various anesthetics has also been documented, highlighting another potential area of investigation for this compound's effects. imrpress.com

Calcium Channel Effects in Isolated Cellular Models

The effects of local anesthetics on calcium channels have also been studied in various research models. For instance, studies on other local anesthetics have demonstrated that they can inhibit high-voltage-activated calcium currents. oup.com The potency of this inhibition varies among different local anesthetics. oup.com

Research on the local anesthetic procaine (B135) has shown that it can interact with sarcoplasmic reticulum Ca2+ release channels, also known as ryanodine (B192298) receptors. nih.gov Specifically, procaine was found to increase the closed time of the channel without significantly affecting its conductance or open time, suggesting an interaction with a closed state of the channel. nih.gov Another study on bupivacaine (B1668057) indicated that T-type calcium channels might be involved in its neurotoxic effects in SH-SY5Y cells. plos.org While direct studies on this compound's effects on specific calcium channel subtypes are limited, these findings with other local anesthetics suggest a potential area for future research.

Receptor Binding Kinetics and Ligand-Binding Studies of this compound

Beyond ion channels, local anesthetics can interact with various receptors, influencing their function.

Allosteric Modulation Research of Receptor Systems by this compound

Allosteric modulation, where a molecule binds to a site on a protein distinct from the primary binding site to alter its activity, is an important mechanism in pharmacology. creative-diagnostics.com Local anesthetics have been shown to act as allosteric modulators of various receptors.

For instance, research has demonstrated that local anesthetics like tetracaine can act as non-competitive inhibitors of the nicotinic acetylcholine (B1216132) receptor (nAChR) ion channel. conicet.gov.ar These studies suggest the existence of allosterically linked binding sites within the channel pore. conicet.gov.ar The interaction of local anesthetics with these receptors can be complex, involving both competitive and allosteric mechanisms depending on the specific drug and receptor state. conicet.gov.ar While direct research on this compound as an allosteric modulator is not extensively detailed in the provided context, the findings with structurally similar local anesthetics suggest that this is a plausible mechanism of action that warrants further investigation.

Intracellular Signaling Pathway Perturbations by this compound in Research Contexts

The effects of this compound on intracellular signaling have been explored, primarily by drawing parallels with other local anesthetics of the same class. These studies suggest that beyond its well-established role as a sodium channel blocker, this compound may modulate various intracellular signaling cascades.

G Protein-Coupled Receptor (GPCR) Related Research

While direct experimental studies on the interaction between this compound and specific G protein-coupled receptors (GPCRs) are limited, research on other tertiary amine local anesthetics provides a framework for understanding its potential effects. nih.govaneskey.comcambridge.orgcambridge.org Local anesthetics have been shown to interact with GPCRs, which are crucial for transmitting signals from the extracellular environment into the cell. nih.govaneskey.comcambridge.orgcambridge.org

Research has indicated that local anesthetics can inhibit the signaling of various GPCRs. frontiersin.org For instance, studies on other local anesthetics have demonstrated a reduction in G-protein coupling to their respective receptors in the presence of these agents. This interference can disrupt the downstream signaling pathways that are typically activated by these receptors. While not directly demonstrated for this compound, it is plausible that it shares this modulatory capability due to its structural similarities with other tertiary amine local anesthetics.

Enzyme Activity Modulation Studies

In the context of enzyme modulation, research on ester-type local anesthetics has revealed inhibitory effects on several key enzymes. A study on rat brain synaptosomal membranes investigated the effects of various tertiary amine local anesthetics, including the ester-type anesthetics procaine and tetracaine, on enzyme activities. nih.gov The findings from this study can be extrapolated to suggest potential similar actions for this compound.

The study revealed that these local anesthetics inhibited (Na+ + K+)-ATPase and Mg2+-ATPase. nih.gov Furthermore, the ester anesthetics, procaine and tetracaine, were found to be particularly potent inhibitors of acetylcholinesterase. nih.gov Tetracaine exhibited competitive inhibition of this enzyme, suggesting it binds to the active site. nih.gov Given that this compound is also an ester-type local anesthetic, it is conceivable that it exerts similar inhibitory effects on these enzymes.

Table 1: Inhibitory Effects of Tertiary Amine Local Anesthetics on Synaptosomal Enzymes

Local AnestheticEnzyme50% Inhibition Concentration (IC50)Type of Inhibition (for Acetylcholinesterase)
Tetracaine(Na+ + K+)-ATPase10 mM-
TetracaineMg2+-ATPase7.9 mM-
TetracaineAcetylcholinesterase0.18 mMCompetitive
Dibucaine (B1670429)Acetylcholinesterase0.63 mMMixed

Data sourced from a study on rat brain synaptosomal membranes. nih.gov

Membrane Interaction Dynamics and Biophysical Characterization of this compound

The interaction of this compound with cell membranes has been more directly studied, providing insights into its biophysical effects on the lipid bilayer and associated proteins.

Lipid Bilayer Interaction Research

Research utilizing fluorescent probe techniques on synaptosomal plasma membrane vesicles from bovine cerebral cortex has demonstrated that this compound hydrochloride directly interacts with and alters the physical properties of the lipid bilayer. nih.gov These studies indicate that this compound partitions into the cell membrane, leading to structural and dynamic changes. nih.gov This interaction is a key aspect of its molecular pharmacology, influencing the membrane environment of various transmembrane proteins.

Membrane Fluidity Studies

Table 2: Effects of this compound.HCl on Neuronal Membrane Physical Properties

Membrane PropertyEffect of this compound.HCl
Bulk Lateral MobilityIncreased
Rotational MobilityIncreased
Annular Lipid FluiditySignificantly Increased
Inner Monolayer FluidityGreater increase than outer monolayer
Membrane Protein DistributionClustering of proteins

Data derived from studies on synaptosomal plasma membrane vesicles. nih.gov

Comparative Molecular Pharmacology with other Local Anesthetics in Mechanistic Research

When comparing the molecular pharmacology of this compound with other local anesthetics, particularly other ester-type agents like procaine and tetracaine, both similarities and differences in their mechanisms of action at the membrane level become apparent.

Like this compound, other local anesthetics such as tetracaine and dibucaine have been shown to increase membrane fluidity. nih.gov However, the potency and specific effects can vary. For instance, in one study, dibucaine and tetracaine increased the fluidity of plasma membranes at 37°C, whereas procaine did not show a similar effect up to a concentration of 5mM. nih.gov This suggests that while membrane fluidization is a common theme, the extent of this effect is dependent on the specific chemical structure of the local anesthetic.

In terms of enzyme inhibition, both procaine and tetracaine, which are structurally related to this compound, have demonstrated inhibitory effects on acetylcholinesterase and ATPases. nih.gov The higher potency of ester-type anesthetics in inhibiting acetylcholinesterase compared to amide-type anesthetics, after correcting for partition coefficients, points to a structure-activity relationship that is likely shared by this compound. nih.gov

Kinetic studies on model membranes have shown that the hydrophobicity of a local anesthetic influences its partitioning into the membrane. scirp.orgscirp.org Tetracaine, being more hydrophobic than procaine, partitions more readily into the lipid bilayer. scirp.orgscirp.org Although direct comparative data for this compound is scarce, its chemical structure suggests a degree of lipophilicity that would facilitate its interaction with and perturbation of the cell membrane, in line with the general mechanism observed for other local anesthetics.

Biochemical Pathways and Biotransformation of Propoxycaine in Preclinical Research Models

Enzymatic Hydrolysis Pathways of Propoxycaine

The primary route of this compound metabolism is the cleavage of its ester bond, a reaction catalyzed by esterase enzymes present in the plasma and various tissues, most notably the liver. drugbank.compatsnap.com This rapid hydrolysis is a key determinant of the drug's duration of action and systemic toxicity profile.

In vitro studies and preclinical models have demonstrated that carboxylesterases play a significant role in the hydrolysis of ester-containing drugs. nih.gov For this compound, liver carboxylesterase 1 (CES1) has been identified as a key enzyme involved in its metabolism. drugbank.com The hydrolysis of this compound by carboxylesterases results in the formation of two primary metabolites: para-aminobenzoic acid (PABA) and diethylaminoethanol.

While direct and extensive preclinical research on this compound's interaction with specific carboxylesterases is limited, the metabolic fate of structurally similar local anesthetics, such as procaine (B135), has been studied more thoroughly. For instance, research on procaine metabolism by liver microsomal amidase-esterase in rats has provided a model for understanding how these enzymes process p-aminobenzoic acid esters. nih.gov It is inferred from such studies that this compound would undergo a similar biotransformation process.

Table 1: Inferred Primary Metabolites of this compound via Carboxylesterase Hydrolysis

Parent CompoundEnzymePrimary Metabolites
This compoundCarboxylesterase (e.g., CES1)para-Aminobenzoic Acid (PABA)
Diethylaminoethanol

This table is based on the known hydrolysis of ester-type local anesthetics and may not represent all metabolites.

Pseudocholinesterase, also known as butyrylcholinesterase (BChE), is a crucial enzyme in the metabolism of various choline-based esters and is found predominantly in blood plasma. wikipedia.org This enzyme is responsible for the rapid hydrolysis of several ester-type local anesthetics, including procaine and cocaine. wikipedia.orgusp.brresearchgate.net Given the structural similarities between this compound and procaine, it is widely accepted that BChE is a primary enzyme responsible for the metabolism of this compound in the plasma.

The activity of BChE can significantly influence the duration of action and potential for systemic toxicity of its substrates. ukzn.ac.za Preclinical studies, often using animal models, have been instrumental in defining the role of BChE in drug metabolism. For instance, research in rats has been used to develop engineered human BChE as a therapy for cocaine toxicity, highlighting the enzyme's critical role in metabolizing ester-containing compounds. nih.gov While direct preclinical trials focusing solely on this compound and BChE are not extensively documented, the wealth of data on similar compounds strongly supports its role.

Cytochrome P450 (CYP) Mediated Metabolism Research of this compound

The involvement of the cytochrome P450 (CYP) enzyme system in the metabolism of this compound appears to be minimal, particularly in comparison to its rapid hydrolysis by esterases. The primary metabolic pathway for ester-type local anesthetics is ester hydrolysis, which is not mediated by CYP enzymes. researchgate.net In contrast, amide-type local anesthetics, such as lidocaine (B1675312) and ropivacaine (B1680718), undergo significant metabolism by various CYP isoforms, including CYP1A2 and CYP3A4. uct.ac.zadoi.orgnih.govcore.ac.uk

Conjugation Reactions and Metabolite Identification in Preclinical Research Samples

Following the initial hydrolysis of this compound, the resulting primary metabolites, para-aminobenzoic acid (PABA) and diethylaminoethanol, can undergo further biotransformation through conjugation reactions. These phase II metabolic processes increase the water solubility of the metabolites, facilitating their renal excretion.

PABA is known to be conjugated with glycine (B1666218) to form p-aminohippuric acid or can be acetylated. While specific preclinical studies detailing the conjugation of this compound metabolites are scarce, the metabolic fate of PABA from other sources is well-established. Diethylaminoethanol is also expected to be further metabolized, though specific conjugation pathways are not well-documented in the context of this compound metabolism.

Theoretical Models of this compound Metabolism and Excretion in Biological Systems

Computational and theoretical models are increasingly used in preclinical drug development to predict the pharmacokinetic and metabolic properties of new chemical entities. nih.govnih.govproventainternational.com These models can simulate various aspects of drug disposition, including absorption, distribution, metabolism, and excretion (ADME).

For local anesthetics, computational models have been developed to predict their pharmacological effects and interactions with protein targets. nih.govnih.govmdpi.comcbset.com However, specific theoretical models detailing the metabolism and excretion of this compound are not well-established in the literature. The development of such a model would likely be based on its physicochemical properties and the known metabolic pathways of structurally related ester-type local anesthetics.

A theoretical model for this compound would likely incorporate the following principles:

Rapid Hydrolysis: The model would need to account for the rapid first-pass and systemic hydrolysis by plasma and liver esterases.

Two-Compartment Model: A two-compartment pharmacokinetic model would likely be appropriate, reflecting its distribution into tissues and subsequent elimination.

Renal Excretion of Metabolites: The model would predict the renal clearance of the water-soluble metabolites formed during hydrolysis and any subsequent conjugation reactions. patsnap.com

The application of in silico tools could further refine such a model by predicting potential minor metabolites and their clearance pathways. nih.gov

Impact of Genetic Polymorphisms on this compound Metabolism in In Vitro and Ex Vivo Models

Genetic polymorphisms in drug-metabolizing enzymes can lead to significant inter-individual variability in drug response. For this compound, the most relevant genetic variations are those affecting the activity of butyrylcholinesterase (BChE). ukzn.ac.za The gene encoding BChE (BCHE) is known to have several single nucleotide polymorphisms (SNPs) that can result in decreased enzyme activity. usp.brnih.govmedlineplus.gov

Individuals with certain BCHE variants, often referred to as having pseudocholinesterase deficiency, metabolize BChE substrates at a much slower rate. medlineplus.gov This can lead to prolonged effects and increased risk of toxicity from drugs like succinylcholine (B1214915) and mivacurium. ukzn.ac.za Although direct in vitro or ex vivo studies on this compound in individuals with known BCHE polymorphisms are not extensively reported, it is highly probable that such genetic variations would significantly impact its metabolism.

Table 2: Known Variants of the BCHE Gene and Their Potential Impact on this compound Metabolism

VariantCommon NameEffect on BChE ActivityPotential Consequence for this compound Metabolism
rs1799807Atypical (Dibucaine-resistant)Significantly reducedProlonged half-life, increased risk of systemic toxicity
rs1803274K-variantModerately reduced (by ~30%)Slower metabolism, potentially requiring dose adjustment
Silent Variants-Absent or very lowMarkedly prolonged half-life, high risk of toxicity

This table outlines the potential impact based on known effects of BCHE variants on other ester-based drugs. ukzn.ac.zanih.govacs.org

Preclinical research on BChE genetic variants has primarily focused on substrates with more significant clinical implications in anesthesiology and toxicology. usp.bracs.org However, these studies provide a strong basis for inferring the clinical significance of BCHE polymorphisms in individuals who might be exposed to this compound.

Preclinical Pharmacological Investigations of Propoxycaine: in Vitro and in Vivo Animal Models

In Vitro Cellular and Tissue-Based Research Models

In vitro models are fundamental in elucidating the cellular and molecular mechanisms of drug action. For propoxycaine, these studies have primarily centered on its effects on neuronal cells and its interaction with specific molecular targets.

Neuronal Cell Culture Studies on Electrophysiological Effects of this compound

The primary mechanism of action for local anesthetics like this compound is the blockade of voltage-gated sodium channels in neuronal membranes, which prevents the generation and propagation of action potentials. While detailed electrophysiological studies on this compound using modern patch-clamp techniques on cultured neurons are not extensively available in publicly accessible literature, broader studies on its neurochemical effects exist.

One area of investigation has been the interaction of local anesthetics with neurotransmitter transporters. A study examining the effects of various local anesthetics on dopamine (B1211576) transporter activity in vitro found that this compound exhibited inhibitory effects. At a concentration of 100 µM, this compound was shown to inhibit the uptake of dopamine by 8-30%. This suggests that beyond its primary role as a sodium channel blocker, this compound may also modulate dopaminergic neurotransmission, an action it shares with other local anesthetics like cocaine and dimethocaine.

Table 1: In Vitro Effect of this compound on Dopamine Transporter Activity

CompoundConcentrationPercent Inhibition of Dopamine Uptake
This compound100 µM8-30%
Data sourced from a study on the effects of selected local anesthetics on dopamine transporter activity.

Cardiac Myocyte Research on Action Potential Modulation

The action of local anesthetics on cardiac myocytes is a critical area of preclinical research due to the potential for cardiotoxicity. These drugs can modulate cardiac action potentials, primarily by blocking cardiac sodium channels, but also by affecting potassium and calcium channels. This can lead to changes in conduction velocity, refractoriness, and automaticity.

However, specific research focusing on the effects of this compound on the action potentials of isolated cardiac myocytes is not well-documented in available scientific literature. Studies on other local anesthetics have shown that they can depress the maximum upstroke velocity of the cardiac action potential, an indicator of sodium channel blockade. While it is plausible that this compound would exhibit similar properties due to its classification as a local anesthetic, dedicated studies on cardiac myocytes are needed to confirm and characterize these effects.

Isolated Nerve Preparations for Conduction Block Studies

Isolated nerve preparations, such as the frog sciatic nerve or mammalian vagus nerve, have historically been the gold standard for determining the intrinsic anesthetic potency and characteristics of local anesthetics. These models allow for the direct measurement of conduction blockade, onset time, and duration of action in the absence of systemic factors.

Receptor-Expressing Cell Lines for Target Validation

Modern drug discovery often utilizes cell lines engineered to express specific receptors or ion channels to validate drug targets and screen for activity. These systems, such as Chinese hamster ovary (CHO) or Human embryonic kidney (HEK) cells, can be transfected to express specific subtypes of sodium channels, opioid receptors, or other potential targets of local anesthetics.

Investigations into the interaction of various local anesthetics with recombinant opioid receptors expressed in CHO cells have been conducted to understand the potentiation of opioid analgesia. However, specific studies employing receptor-expressing cell lines to validate the molecular targets of this compound or to screen for its off-target effects are not described in the available literature.

Ex Vivo Organ and Tissue Perfusion Studies with this compound

Ex vivo organ perfusion is a sophisticated technique that bridges the gap between in vitro and in vivo research. By maintaining organs like the liver or kidney in a viable state outside the body, researchers can study drug metabolism, clearance, and organ-specific toxicity under near-physiological conditions. This methodology offers a more accurate prediction of a compound's behavior in humans compared to simpler models.

Despite the advantages of this technology for preclinical drug assessment, there is no evidence in the surveyed scientific literature of ex vivo organ or tissue perfusion studies being conducted to investigate the pharmacology of this compound. Such studies could provide valuable insights into its metabolism by plasma and liver esterases and its potential for organ-specific effects.

In Vivo Animal Model Research

In a study investigating the role of local anesthetic activity in the neuronal actions of cocaine, several local anesthetics were administered to awake rats to measure their effect on dopamine efflux. While cocaine, dimethocaine, and procaine (B135) were shown to increase dopamine levels in the striata, and lidocaine (B1675312) caused a decrease, this compound was not included in this in vivo portion of the research. Another study mentions that in vivo research would be necessary to confirm the clinical relevance of in vitro findings for proxymetacaine, a related compound, highlighting the importance of such models. However, specific, detailed in vivo studies characterizing the anesthetic efficacy or other systemic effects of this compound in animal models are not prominently featured in the available scientific reports.

Rodent Models for Peripheral Nerve Block Investigations

Research specifically detailing the use of this compound in common rodent models for peripheral nerve block, such as the rat sciatic nerve block, is limited in the available scientific literature. However, studies on related compounds and other local anesthetics provide a framework for how such investigations are conducted.

A study in a rat model of cutaneous analgesia investigated the properties of proxymetacaine (a synonym for this compound). The research utilized the cutaneous trunci muscle reflex in response to pinpricks to assess anesthetic efficacy. The findings indicated that proxymetacaine was more potent and produced a longer duration of nociceptive blockade compared to lidocaine. nih.gov Another study noted the use of this compound in vivo in rabbit eyes, though detailed outcomes on nerve blockade were not the focus. nih.gov

General methodologies for evaluating peripheral nerve blockade in rodents often involve models like the sciatic nerve block in rats or the brachial plexus block in guinea pigs to determine the frequency, onset, and duration of anesthesia. fsu.edu

Studies on Nociceptive Processing in Animal Models

The primary mechanism by which this compound affects nociceptive processing is through the inhibition of action potentials in nociceptive fibers, thereby blocking the transmission of pain signals. nih.gov

Direct studies of this compound in standard animal models of nociception (e.g., hot-plate or tail-flick tests) are not well-documented. However, a study in rats using a cutaneous trunci muscle reflex model demonstrated that proxymetacaine (this compound) produced a potent and long-lasting cutaneous analgesic effect. nih.gov

Research on structurally similar ester-type local anesthetics provides some context. For instance, procaine has been studied in rat models of neuropathic pain, where it was found to inhibit the expression of Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3), suggesting a cellular mechanism for attenuating neuropathic pain. nih.gov Furthermore, a model for p-aminobenzoic acid ester-induced narcosis has been described in goldfish, which helps to quantify the anesthetic effect based on physicochemical properties like hydrophobicity. nih.gov Animal models of nociception are varied and can include thermal, mechanical, or chemical stimuli to measure hyperalgesia and allodynia. nih.gov

Cardiovascular System Research in Animal Models (Mechanistic Focus)

Specific mechanistic studies on the cardiovascular effects of this compound in animal models are scarce. The cardiovascular effects of local anesthetics are generally attributed to their blockade of ion channels, including voltage-gated sodium (Na+), potassium (K+), and calcium (Ca2+) channels in cardiac tissue. veteriankey.com

Research on other ester-type local anesthetics in animal models offers insight into the potential cardiovascular profile of this compound. A comparative study in anesthetized dogs investigated the acute intravenous cardiovascular toxicity of procaine, chloroprocaine, and tetracaine (B1683103). The study found that the cardiovascular toxicity was proportional to the anesthetic potency of the agent. Myocardial depression was identified as the primary cause of cardiovascular compromise. bmj.com

Table 1: Comparative Cardiovascular Toxicity of Ester Anesthetics in Dogs

Compound Observation
Procaine Minimal depression of cardiovascular parameters at 30 mg/kg.
Chloroprocaine Lethal at a dose of 30 mg/kg.
Tetracaine Significant depression of mean arterial blood pressure, heart rate, cardiac output, and stroke volume at 10 mg/kg.

Source: Adapted from reference bmj.com

In vivo studies with other local anesthetics, such as bupivacaine (B1668057), in rats have shown effects on baroreflex sensitivity. nih.gov Investigations in dogs and sheep have also been used to assess the arrhythmogenic potential and effects on myocardial function for various local anesthetics. nysora.comjvsmedicscorner.com These studies typically measure parameters like blood pressure, heart rate, and electrocardiogram (ECG) changes, such as a widening of the QRS complex, to characterize cardiotoxicity. nih.govscielo.org.co

Central Nervous System Effects in Preclinical Models (Mechanistic Focus)

The central nervous system (CNS) effects of local anesthetics are linked to their ability to cross the blood-brain barrier and block sodium channels within the CNS. researchgate.net

A specific study investigating the effects of various local anesthetics on the dopamine transporter in rats provides direct preclinical data for this compound. In this study, this compound was found to be a very weak inhibitor of dopamine uptake in vitro. nih.gov In contrast, procaine demonstrated a more significant inhibition of dopamine uptake and, when administered into the striata of awake rats, produced a notable increase in dopamine efflux. nih.gov

Table 2: In Vitro Inhibition of Dopamine Uptake by Selected Local Anesthetics

Compound Inhibition of Dopamine Uptake (at 100 µM)
This compound 8-30%
Procaine 47-70%
Dimethocaine Full Inhibition
Lidocaine 8-30%

Source: Adapted from reference nih.gov

General preclinical animal models show that local anesthetics can induce CNS toxicity, which may manifest as seizures. nysora.com The ratio of the dose causing cardiovascular collapse to the dose causing CNS effects (CC/CNS ratio) is a critical parameter evaluated in animal studies, with a lower ratio indicating greater cardiotoxicity relative to CNS toxicity. researchgate.net Studies in rats have also demonstrated that local anesthetics can have neuroprotective or, at high concentrations, neurotoxic effects by influencing mitochondrial function and reactive oxygen species (ROS) production. nih.gov

Pharmacokinetic Studies in Animal Models (Absorption, Distribution, Metabolism, Excretion)

Ester local anesthetics are characterized by their rapid metabolism via hydrolysis by plasma pseudocholinesterases. nih.govcambridge.org This enzymatic degradation results in the formation of para-aminobenzoic acid (PABA) and an alcohol metabolite. nih.govnih.gov This rapid hydrolysis generally leads to a short plasma half-life. nih.gov The metabolites are primarily excreted via the kidneys. drugbank.com

Pharmacokinetic studies of procaine in various animal species, including horses, cattle, and pigs, show that it is rapidly hydrolyzed and has a short plasma half-life of 60-90 minutes. europa.euhpra.iedefra.gov.uk The primary metabolites of procaine are PABA and diethylaminoethanol (DEAE). nih.goveuropa.eu The rate of metabolism can differ between species. hpra.ie

Tissue Distribution Profiles in Preclinical Species

Specific studies detailing the tissue distribution of this compound in preclinical species could not be found in the reviewed literature. For local anesthetics in general, tissue distribution is influenced by the tissue/blood partition coefficient, tissue perfusion, and the degree of plasma protein binding. nih.gov

Studies on the closely related compound procaine indicate that it has limited distribution and tissue uptake. nih.govuni-konstanz.de More detailed tissue distribution studies have been conducted on other local anesthetics. For example, a study in rats investigating a combination of QX-OH and levobupivacaine (B138063) after a sciatic nerve block measured the concentrations in plasma, muscle, and the sciatic nerve itself, providing a model for how such distribution studies are performed. frontiersin.orgresearchgate.net

Table 3: Example of Local Anesthetic Tissue Concentration in Rats (Post-Sciatic Nerve Block)

Compound Max Concentration in Muscle (µg/g) Max Concentration in Sciatic Nerve (µg/g) Max Concentration in Plasma (ng/mL)
QX-OH 727.22 ± 43.38 634.26 ± 36.04 711.71 ± 25.14
Levobupivacaine 256.02 ± 28.52 429.63 ± 48.64 114.40 ± 10.19

Note: This table presents data for other local anesthetics to illustrate tissue distribution analysis and does not represent this compound. Source: Adapted from reference researchgate.net

Plasma Protein Binding Research in Animal Sera

Direct research on the plasma protein binding of this compound in animal sera is not available in the reviewed sources. However, the principles of protein binding for local anesthetics are well-established. It is the unbound, or free, fraction of the drug that is pharmacologically active. ukzn.ac.za Local anesthetics bind primarily to albumin and alpha-1-acid glycoprotein (B1211001) (AAG). umontreal.ca

Ester-type local anesthetics are generally characterized by low plasma protein binding compared to amide-type anesthetics. nih.gov For instance, the plasma protein binding of procaine is reported to be only 6%. ukzn.ac.za This low level of binding is consistent with its rapid hydrolysis in the plasma. In contrast, amide local anesthetics like lidocaine and bupivacaine exhibit much higher protein binding (65% and 95%, respectively). ukzn.ac.za

Studies on other local anesthetics in animal models, such as ropivacaine (B1680718) in rabbit plasma, have been conducted to determine if protein binding is concentration-dependent. For ropivacaine, the binding was found to be independent of concentration in the tested range. annexpublishers.com Such studies are crucial as the concentration of binding proteins like AAG can vary between species, potentially affecting the unbound drug fraction. annexpublishers.com

Structure Activity Relationship Sar Studies and Computational Modeling of Propoxycaine

Elucidation of Key Structural Features for Pharmacological Activity

The anesthetic effect of propoxycaine is contingent on the interplay between its three core structural components. Each part—the ester linkage, the aromatic ring, and the tertiary amine—fulfills a specific role that is essential for the molecule to effectively block voltage-gated sodium channels and prevent nerve impulse conduction. mhmedical.comdrugbank.comnih.gov

The intermediate chain connecting the aromatic and amine portions of this compound is an ester linkage. squarespace.com This feature is a defining characteristic of an entire class of local anesthetics and is fundamental to both their activity and their metabolism. wfsahq.orgderangedphysiology.com The ester bond is susceptible to rapid hydrolysis by plasma enzymes, particularly pseudocholinesterases. wfsahq.orgderangedphysiology.comnysora.com This metabolic breakdown leads to the formation of inactive metabolites, including a para-aminobenzoic acid (PABA) derivative, and results in a short duration of action for the drug. wfsahq.orgnysora.com

This metabolic lability is a key differentiator between ester-type anesthetics like this compound and amide-type anesthetics (e.g., lidocaine), which possess a more stable amide bond. wfsahq.orgnih.gov Amides are metabolized more slowly in the liver, generally giving them a longer half-life. derangedphysiology.com The inherent instability of the ester linkage means that compounds like this compound are less stable in solution compared to their amide counterparts. wfsahq.org

This equilibrium is governed by the molecule's pKa, the pH at which 50% of the drug is in the ionized form. nih.gov The uncharged, lipid-soluble base form is necessary to cross the nerve membrane. nih.gov Once inside the axoplasm, the equilibrium shifts, and the molecule re-equilibrates, with a significant portion becoming the protonated, cationic form. nih.gov It is this charged cation (BH+) that is considered the primary active species, binding to the local anesthetic receptor site within the sodium channel and physically obstructing ion flow. nih.govrupress.org Therefore, the pKa of the tertiary amine is a critical determinant of the onset of action; a pKa closer to physiological pH means a larger fraction of the drug is in the lipid-soluble base form upon injection, allowing for faster nerve penetration. nih.gov

Rational Design Principles for this compound Analogues in Research

The well-defined SAR of this compound and other local anesthetics provides a foundation for the rational design of new analogues for research purposes. nih.govmdpi.com By systematically modifying one or more of the three key structural components, researchers can investigate how these changes affect physicochemical properties and pharmacological activity. This approach, central to medicinal chemistry, allows for the optimization of molecules and the exploration of novel biological activities. springermedizin.de

Principles for designing this compound analogues include:

Modification of the Aromatic Ring: Altering substituents on the benzene (B151609) ring can modulate lipophilicity, potency, and duration of action. For example, synthesizing analogues with different alkoxy groups in place of the propoxy group could fine-tune lipid solubility. ai-online.info

Alteration of the Intermediate Chain: While replacing the ester with an amide linkage is a common strategy to increase stability and duration, other modifications within the ester group itself, such as changing the chain length, can also be explored to understand spatial requirements for enzyme binding and hydrolysis. derangedphysiology.com

Varying the Amine Group: Changing the alkyl substituents on the tertiary amine can influence the molecule's pKa and hydrophilicity. This, in turn, affects the onset of action and the balance between the charged and uncharged forms of the molecule. solubilityofthings.com

These rational design strategies, often guided by computational modeling, are instrumental in developing new chemical probes to study ion channel function and in the search for compounds with specific desired properties. mdpi.compnas.org

Computational Chemistry and Molecular Modeling Approaches in this compound Research

Computational chemistry offers powerful tools to investigate the properties of molecules like this compound at an atomic level. uogqueensmcf.com Techniques such as molecular mechanics and quantum mechanics can predict molecular structures, simulate interactions with biological targets, and calculate properties that are difficult to measure experimentally. uogqueensmcf.comosmania.ac.in These in silico methods are invaluable for understanding SAR and for guiding the rational design of new compounds. springermedizin.de

Quantum mechanical (QM) calculations, particularly those using Density Functional Theory (DFT), are used to determine the fundamental electronic properties of a molecule. su.edu.lysu.edu.lyfrontiersin.org These properties are critical for understanding molecular reactivity and intermolecular interactions, such as how this compound binds to its receptor site within the sodium channel. su.edu.lysu.edu.ly

For a molecule like this compound, QM calculations can elucidate:

Electron Distribution and Electrostatic Potential: Mapping the electrostatic potential reveals the electron-rich and electron-poor regions of the molecule, which is key to predicting how it will interact with the amino acid residues of its protein target. ahajournals.org

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of a molecule's ability to donate or accept electrons, respectively. su.edu.ly The HOMO-LUMO energy gap is a measure of chemical reactivity and stability. su.edu.ly

These theoretical calculations provide deep insights that complement experimental data, helping to build a more complete picture of the molecule's behavior. frontiersin.orgsemanticscholar.org

Table 1: Representative Theoretical Electronic Properties of a Local Anesthetic Molecule This table presents illustrative data typical of what would be obtained from Quantum Mechanical calculations for a local anesthetic molecule like this compound. The values are for demonstrative purposes.

Calculated PropertyIllustrative ValueSignificance in Molecular Interaction
HOMO Energy-6.2 eVIndicates the molecule's capacity to donate electrons in a chemical interaction.
LUMO Energy-0.5 eVIndicates the molecule's capacity to accept electrons.
HOMO-LUMO Gap5.7 eVRelates to the chemical reactivity and kinetic stability of the molecule. A larger gap implies higher stability. su.edu.ly
Dipole Moment3.5 DQuantifies the overall polarity of the molecule, influencing its solubility and ability to engage in electrostatic interactions. su.edu.ly
Ionization Potential6.2 eVThe energy required to remove an electron; relates to the molecule's potential to participate in charge-transfer interactions. su.edu.ly

Molecular Docking Simulations with Target Receptors

Molecular docking simulations are pivotal in elucidating the binding mechanisms of drug molecules with their biological targets at an atomic level. For this compound, a local anesthetic of the ester type, the primary target is the voltage-gated sodium channel (VGSC). nih.govmedchemexpress.com These channels are crucial for the initiation and propagation of nerve impulses, and their blockade by local anesthetics results in a loss of sensation. nih.govmedchemexpress.com

Computational modeling of local anesthetic binding to VGSCs has provided significant insights into the specific interactions that govern their inhibitory activity. Although studies focusing exclusively on this compound are limited, research on analogous local anesthetics binding to VGSC models, such as the Nav1.4 channel, reveals key interaction sites. nih.gov In these models, the binding of ionizable local anesthetics occurs within the inner pore of the channel. The tertiary amine group, common to many local anesthetics including this compound, is typically positioned near the selectivity filter. This orientation facilitates interactions with specific amino acid residues, such as phenylalanine and leucine, within the S6 transmembrane segments of the channel's domains. nih.gov The aromatic ring of the anesthetic molecule, in turn, forms interactions with other residues like tyrosine and asparagine in different S6 segments. nih.gov

These docking studies suggest that the binding of local anesthetics like this compound is not only about physical occlusion of the channel but also involves electrostatic repulsion. The positively charged amine group creates an energetic barrier for the passage of sodium ions, thus effectively blocking nerve signal transmission. nih.gov

Beyond its primary target, research has indicated that this compound can also interact with other receptors, such as the dopamine (B1211576) transporter (DAT). nih.gov One study demonstrated that this compound at a concentration of 100 µM inhibited dopamine uptake by 8-30%. nih.gov This suggests that molecular docking studies of this compound with the dopamine transporter could reveal an additional mechanism of action or potential off-target effects. Such studies would aim to identify the binding pose and key interactions within the DAT binding pocket, similar to how cocaine and its analogues are studied. researchgate.net

The following table summarizes potential target receptors for this compound and the key interacting residues identified in docking studies of analogous compounds.

Target ReceptorPotential Interacting Residues (from analogous compounds)Type of Interaction
Voltage-Gated Sodium Channel (e.g., Nav1.4)Phe-1579, Leu-1280, Tyr-1586, Asn-434Van der Waals, Electrostatic
Dopamine Transporter (DAT)Not yet specifically determined for this compoundInhibition of dopamine uptake

Molecular Dynamics (MD) Simulations for Ligand-Protein Interaction Dynamics

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view of these interactions over time. tandfonline.com MD simulations are computational methods that calculate the motion of atoms in a molecular system, providing insights into the conformational changes and stability of the protein-ligand complex. tandfonline.comspringermedizin.de

For a compound like this compound, MD simulations can be employed to study its interaction with target receptors, such as the voltage-gated sodium channel, in a more realistic, solvated environment. These simulations can reveal the flexibility of both the ligand and the receptor's binding pocket, which is often not fully accounted for in rigid docking studies. springermedizin.de

Although specific MD simulation studies on this compound are not widely published, research on other local anesthetics, such as tetracaine (B1683103), demonstrates the utility of this approach. tandfonline.com In such studies, a stable protein-ligand complex is indicated by a low root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation. tandfonline.com This stability is often maintained by persistent hydrogen bonds and other non-covalent interactions between the ligand and the receptor. tandfonline.com

An MD simulation of this compound bound to a VGSC would allow for the analysis of:

Binding Stability: Assessing whether the initial docked pose of this compound is stable over time.

Conformational Changes: Observing how the binding of this compound might induce conformational changes in the receptor, and vice versa.

Water Dynamics: Understanding the role of water molecules in mediating the interaction between this compound and its target.

Binding Free Energy Calculations: More advanced MD techniques can be used to calculate the binding free energy, providing a more accurate prediction of binding affinity than docking scores alone.

The insights gained from MD simulations are crucial for a comprehensive understanding of the dynamic nature of drug-receptor interactions and can aid in the rational design of more potent and selective local anesthetics. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. springermedizin.de These models are valuable for predicting the activity of novel compounds, thus guiding synthetic efforts and reducing the need for extensive experimental testing. springermedizin.de

In the context of local anesthetics, QSAR studies have been instrumental in identifying the key physicochemical properties that govern their potency. acs.org For ester-type local anesthetics like this compound, several structural features are known to be important for activity. mdpi.com These include the lipophilicity of the molecule, the nature of the intermediate ester chain, and the basicity of the terminal amine group. mdpi.comrsc.org

A review of QSAR studies on local anesthetics highlights the importance of descriptors such as the logarithm of the partition coefficient (logP), which is a measure of lipophilicity. nih.gov The Meyer-Overton correlation, which links anesthetic potency to lipid solubility, underscores the significance of this parameter. nih.gov

Descriptor CategoryExamplesRelevance to Anesthetic Activity
Electronic Partial charges, Dipole momentInfluence on receptor binding and interaction with the membrane.
Steric Molecular volume, Surface areaDetermines the fit within the receptor binding pocket.
Hydrophobic logP, Molar refractivityCrucial for membrane partitioning and reaching the target site.
Topological Connectivity indices, Shape indicesDescribe the molecular branching and overall shape.

A typical QSAR study would involve the development of a regression model that correlates a selection of these descriptors with the measured anesthetic activity (e.g., the concentration required to produce a certain level of nerve block). The statistical quality of the resulting model is assessed using parameters like the squared correlation coefficient (R²) and the cross-validated R² (Q²), which indicate the predictive power of the model. nih.gov

Furthermore, more advanced techniques like 4D-QSAR, which considers the conformational flexibility of the ligands, have been applied to other anesthetics like propofol (B549288) analogues. nih.gov Such models have successfully identified key pharmacophoric features, including hydrogen bond donors and hydrophobic regions, that are critical for activity. nih.gov The application of similar advanced QSAR methodologies to this compound and its analogues could provide a deeper understanding of their structure-activity relationships and facilitate the design of new, improved local anesthetics.

Mechanistic Studies of Propoxycaine S Interactions with Biological Systems Beyond Primary Targets

Investigation of Off-Target Interactions in Research Models

Beyond its well-established role as a sodium channel blocker, propoxycaine has been demonstrated to interact with the lipid bilayer of cell membranes, representing a significant off-target effect. A key study utilized synaptosomal plasma membrane vesicles (SPMVs) isolated from bovine cerebral cortex to investigate the compound's impact on the physical properties of neuronal membranes. nih.gov

Interactive Table: Off-Target Effects of this compound on Neuronal Membranes

ParameterObservation in the Presence of this compoundResearch ModelTechnique
Annular Lipid FluidityIncreasedSynaptosomal Plasma Membrane Vesicles (SPMVs)Fluorescent Probe Techniques
Inner Monolayer FluidityGreater increase compared to the outer monolayerSynaptosomal Plasma Membrane Vesicles (SPMVs)Fluorescent Probe Techniques
Membrane Protein DistributionInduced clusteringSynaptosomal Plasma Membrane Vesicles (SPMVs)Fluorescent Probe Techniques

Effects on Gene Expression and Proteomic Profiles in Research Models

A comprehensive review of the scientific literature reveals a notable absence of studies specifically dedicated to the effects of this compound on gene expression and proteomic profiles in any research model. While techniques like DNA microarrays and proteomic analysis have been employed to study the effects of other anesthetic agents, leading to the identification of changes in genes related to cell stress, signal transduction, and protein biosynthesis, similar investigations for this compound have not been published. d-nb.infonih.gov

Therefore, there is currently no available data to detail how this compound may alter the transcriptional or translational landscape of cells. This represents a significant gap in the understanding of the broader molecular consequences of this compound exposure.

Interactions with Other Pharmacological Agents in Mechanistic Research

The interactions of this compound with other pharmacological agents have been noted, primarily in a clinical context, with some mechanistic implications.

While the precise molecular mechanism of this synergy is not deeply elucidated in the available literature, it is understood that the combination of these two ester-type local anesthetics potentiated their primary effect of sodium channel blockade. Additionally, local anesthetics of the ester type have been reported to exhibit synergy with certain antibiotics. uva.nl However, specific preclinical research models detailing synergistic or antagonistic effects of this compound with a wide range of other pharmacological agents are not extensively documented. It is generally understood that the concurrent use of multiple local anesthetics can potentiate their effects, which can also increase the risk of toxicity. nih.gov

This compound is an ester-type local anesthetic and is primarily metabolized through hydrolysis by plasma esterases. nih.govpatsnap.com This metabolic pathway is a key area for potential drug interactions. Any substance that inhibits the activity of plasma esterases could theoretically slow the metabolism of this compound, leading to increased plasma concentrations and a higher risk of systemic toxicity. Conversely, agents that might induce the activity of these enzymes could potentially decrease the duration of action of this compound.

Furthermore, there is a lack of research into the potential for this compound to induce or inhibit cytochrome P450 (CYP) enzymes. openanesthesia.orgliposuction101.com While CYP enzymes are the primary route of metabolism for many drugs, including amide-type local anesthetics, the metabolism of ester-type anesthetics like this compound is less dependent on this system. researchgate.net A large number of drug interactions involving this compound have been noted, with an increased risk of methemoglobinemia when combined with various other medications. drugbank.com However, these are generally not attributed to enzyme induction or inhibition but rather to the cumulative pharmacodynamic effects of the combined drugs.

Emerging Research Areas and Future Directions for Propoxycaine Investigations

Advanced Drug Delivery System Research (Theoretical and Experimental Models)

The primary limitation of traditional local anesthetics is their relatively short duration of action, which necessitates repeated administration for prolonged pain management. nih.gov Advanced drug delivery systems (DDS) offer a promising solution by enabling sustained and controlled release of anesthetic agents, thereby extending the duration of analgesia and minimizing systemic toxicity. nih.gov

Theoretical and experimental models for Propoxycaine could be based on established systems used for other local anesthetics like bupivacaine (B1668057) and ropivacaine (B1680718). These systems are designed to encapsulate the drug, protecting it from rapid metabolism and controlling its release at the target site.

Key theoretical DDS models applicable to this compound include:

Liposomal Formulations: Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate hydrophilic and lipophilic drugs. Liposomal bupivacaine is a clinically successful example that provides extended pain relief for up to 72 hours. brieflands.com A similar formulation for this compound could theoretically prolong its anesthetic effect significantly.

Polymeric Microspheres: Biodegradable polymers, such as poly(lactic-co-glycolic) acid (PLGA), can be formulated into microspheres that encapsulate the anesthetic. researchgate.net The drug is released as the polymer matrix degrades, providing a sustained release profile. Research on encapsulating tetrodotoxin with bupivacaine in PLGA microspheres has shown prolonged nerve block duration, a technique that could be adapted for this compound. researchgate.net

Hydrogels: Injectable hydrogels can form a depot at the site of administration, releasing the entrapped anesthetic over an extended period. nih.gov Stimuli-responsive hydrogels, which release their payload in response to changes in pH or temperature, could offer even more precise control over drug delivery. A hybrid system combining a protein hydrogel with bupivacaine nanoparticles has demonstrated a nerve block duration of nearly 40 hours in rats. nih.gov

Table 1: Theoretical Advanced Drug Delivery Systems for this compound
Delivery SystemMechanism of ActionPotential Advantages for this compoundReference Anesthetic(s)
LiposomesEncapsulation within lipid bilayers for controlled release.Prolonged duration of action, reduced systemic toxicity.Bupivacaine brieflands.com
Polymeric Microspheres (e.g., PLGA)Drug release is controlled by the degradation of the polymer matrix.Sustained, long-term release for postoperative pain.Bupivacaine, Tetrodotoxin researchgate.net
Injectable HydrogelsForms a drug-releasing depot at the injection site.Localized delivery, potential for stimuli-responsive release.Bupivacaine nih.gov

Nanotechnology Applications in this compound Research

Nanotechnology offers advanced platforms for drug delivery with greater precision than micro-scale systems. Nanoparticles can enhance the solubility and stability of drugs, improve their penetration into tissues, and provide highly controlled release profiles.

Future research into this compound could explore various nano-based delivery systems that have proven effective for other local anesthetics.

Potential Nanotechnology Platforms for this compound:

Lipid-Polymer Hybrid Nanoparticles (LPNs): These nanoparticles combine the structural integrity of a polymeric core with the biocompatibility of a lipid shell. A study involving ropivacaine-loaded LPNs, constructed with a poly-ε-caprolactone (PCL) core and a PEG-DSPE shell, demonstrated high drug entrapment efficiency (over 90%) and a long-lasting anesthetic effect in animal models. dovepress.com This LPN model could be adapted for this compound to enhance its efficacy and duration.

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): SLNs and NLCs are lipid-based nanoparticles that are well-suited for encapsulating lipophilic drugs. They offer advantages like high biocompatibility and the ability to protect the encapsulated drug from degradation. These carriers have been successfully used for anesthetics like benzocaine and tetracaine (B1683103), showing improved performance over conventional solutions.

Table 2: Potential Nanotechnology Applications for this compound Delivery
Nanoparticle TypeCompositionTheoretical Benefit for this compoundReference Anesthetic(s)
Lipid-Polymer Hybrid Nanoparticles (LPNs)Hydrophobic polymer core (e.g., PCL) with a hydrophilic lipid shell (e.g., PEG-DSPE).High drug loading, sustained release, prolonged anesthetic effect.Ropivacaine dovepress.com
Solid Lipid Nanoparticles (SLNs)Solid lipid matrix.Biocompatible, controlled release, protects drug from degradation.Benzocaine
Nanostructured Lipid Carriers (NLCs)Blend of solid and liquid lipids.Higher drug loading capacity and stability compared to SLNs.Tetracaine

Development of Novel Research Probes and Tools Based on this compound Structure

Understanding the precise molecular interactions of a drug with its biological targets is fundamental to pharmacology. Novel research probes based on the this compound structure could be developed to elucidate its mechanism of action in greater detail.

Fluorescent Probes: By chemically modifying the this compound molecule to include a fluorophore, a fluorescent probe could be synthesized. nih.gov Such probes allow for the direct visualization of the drug's distribution in cells and tissues using fluorescence microscopy. nih.govnih.gov This would be invaluable for studying its binding to voltage-gated sodium channels and identifying potential off-target interactions. The design of these probes often involves linking a fluorophore (like fluorescein) to the drug molecule without significantly altering its pharmacological activity. nih.govmdpi.com

Biotinylated Probes: Another approach is to create a biotinylated version of this compound. Biotin has a very high affinity for streptavidin, a property that can be exploited for affinity-based pulldown assays. nih.gov A biotinylated this compound probe could be used to isolate its binding partners from cell lysates, which could then be identified using mass spectrometry. This technique, known as affinity purification, is a powerful tool for discovering novel drug targets and understanding protein-drug interactions. nih.govnih.gov

Application of Omics Technologies (Genomics, Proteomics, Metabolomics) in this compound Research

Omics technologies provide a system-level understanding of biological processes by analyzing the entire complement of genes (genomics), proteins (proteomics), or metabolites (metabolomics) in a cell or organism. Applying these technologies to this compound could reveal new insights into its effects and patient-specific responses.

Pharmacogenomics: It is well-established that genetic variations can lead to significant differences in how individuals respond to drugs. nih.govradiustx.com Pharmacogenomic studies could identify single-nucleotide polymorphisms (SNPs) in genes coding for metabolizing enzymes (like plasma pseudocholinesterases for ester-type anesthetics) or sodium channel proteins that could affect a patient's sensitivity or risk of adverse reactions to this compound. bohrium.comnih.gov This could pave the way for personalized dosing strategies.

Proteomics: Quantitative proteomic analysis could be used to study how cells respond to this compound exposure. By comparing the protein expression profiles of treated versus untreated neuronal cells, researchers could identify proteins and signaling pathways that are modulated by the drug. frontiersin.org This could confirm its known mechanisms and potentially uncover novel biological effects. For example, proteomic studies on neuropathic pain have helped identify specific protein patterns associated with the condition. mdpi.com

Metabolomics: Metabolomics involves the comprehensive study of small molecules (metabolites) within a biological system. mdpi.com By analyzing the metabolic profiles of cells or biofluids after this compound administration, researchers could gain a detailed understanding of its impact on cellular metabolism. mdpi.comnih.gov Studies on lidocaine (B1675312) have used metabolomics to reveal impacts on glycolysis, amino acid catabolism, and choline metabolism in neuronal cells, providing a deeper understanding of its neurotoxic potential. mdpi.com

Table 3: Application of Omics Technologies in Future this compound Research
Omics FieldArea of InvestigationPotential Outcome
GenomicsIdentifying genetic variants in metabolizing enzymes and drug targets.Personalized dosing, prediction of adverse reactions. auctoresonline.org
ProteomicsAnalyzing changes in protein expression in response to the drug.Uncovering novel mechanisms of action and off-target effects. frontiersin.org
MetabolomicsProfiling changes in cellular metabolites after drug exposure.Understanding metabolic impact and mechanisms of toxicity. mdpi.com

Artificial Intelligence and Machine Learning in this compound Drug Discovery Research

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch. harvard.edu By providing the models with desired properties (e.g., high affinity for a specific sodium channel subtype, low toxicity), these algorithms could generate novel analogs of this compound with potentially superior pharmacological profiles.

Predictive Modeling: ML algorithms can be trained on existing data to predict the physicochemical properties, biological activity, and toxicity of new compounds. springermedizin.de This can be used to perform virtual screening of large chemical libraries to identify promising candidates for synthesis and testing, significantly reducing the time and cost of the early discovery phase. youtube.com

Target Identification and Repurposing: AI can analyze complex biological data from genomics and proteomics to identify novel drug targets. harvard.edu Furthermore, it can predict new uses for existing drugs by identifying previously unknown drug-target interactions. This could be applied to this compound to explore its potential for repurposing in other therapeutic areas.

Theoretical Expansion of this compound's Pharmacological Profile for Future Research

The application of the advanced research methodologies described above could theoretically expand the pharmacological profile of this compound beyond its traditional role as a short-acting local anesthetic.

Prolonged Analgesia: The most immediate opportunity lies in developing long-acting formulations using advanced DDS and nanotechnology. A sustained-release version of this compound could be a valuable tool for postoperative pain management, potentially reducing the need for opioids. brieflands.com

Novel Therapeutic Indications: Research has shown that some local anesthetics possess anti-inflammatory, antimicrobial, and even anti-cancer properties. e-century.us The application of omics and AI-driven target identification could uncover similar secondary effects for this compound or its newly designed analogs, opening avenues for drug repurposing.

Enhanced Safety through Precision Medicine: Pharmacogenomic research could lead to a better understanding of the genetic factors influencing this compound metabolism and response. researchgate.net This knowledge would allow for more precise, individualized dosing, enhancing its safety profile and clinical utility should it be reconsidered for therapeutic use.

By integrating these emerging research areas, a comprehensive re-evaluation of this compound is possible, potentially unlocking new applications and optimizing its therapeutic potential for the future.

Q & A

Q. What is the pharmacological mechanism of propoxycaine, and how does it compare to other ester-type local anesthetics like procaine?

this compound inhibits voltage-gated sodium channels, blocking nerve impulse propagation. Compared to procaine, it exhibits faster onset and prolonged duration due to its structural modifications, such as the addition of a propoxy group, which enhances lipid solubility and tissue penetration . Methodologically, researchers should employ electrophysiological assays (e.g., patch-clamp studies) to quantify sodium channel inhibition and compare kinetic parameters (e.g., binding affinity, recovery time) across analogs.

Q. What standardized protocols exist for evaluating this compound’s stability and efficacy in preclinical models?

The USP 43-NF38 outlines formulations for this compound combined with procaine and vasoconstrictors like levonordefrin, emphasizing pH, sterility, and degradation product monitoring . For preclinical testing, follow NIH guidelines for experimental rigor: use randomized, blinded animal studies with appropriate controls (e.g., saline or procaine comparators). Measure outcomes such as anesthetic duration, sensory/motor block ratios, and histopathological effects at injection sites .

Q. How can researchers address variability in this compound’s pharmacokinetic data across species?

Variability often arises from differences in metabolic enzyme expression (e.g., esterase activity). To mitigate this, use species-specific physiological modeling (e.g., allometric scaling) and validate findings with in vitro hepatocyte assays. Report plasma half-life, clearance, and volume of distribution with confidence intervals to highlight interspecies differences .

Advanced Research Questions

Q. What experimental designs are optimal for resolving contradictions in this compound’s neurotoxicity profile?

Conflicting neurotoxicity reports may stem from dosage, administration route, or model selection (e.g., rodents vs. primates). Adopt a tiered approach:

  • In vitro : Use neuronal cell lines to assess apoptosis and mitochondrial dysfunction at clinically relevant concentrations.
  • In vivo : Conduct dose-escalation studies with neurobehavioral assessments (e.g., rotarod tests) and postmortem histology.
  • Meta-analysis : Pool data from existing studies using PRISMA guidelines, adjusting for covariates like co-administered vasoconstrictors .

Q. How can novel drug delivery systems (e.g., liposomal formulations) improve this compound’s therapeutic index?

Advanced formulations aim to prolong duration and reduce systemic absorption. Researchers should:

  • Characterize encapsulation efficiency via HPLC or dynamic light scattering.
  • Compare release kinetics using Franz diffusion cells or microdialysis in vivo.
  • Assess toxicity : Measure plasma levels of free this compound and metabolites (e.g., para-aminobenzoic acid) to correlate with adverse effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.